molecular formula C19H19BrN4OS B305966 2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Katalognummer B305966
Molekulargewicht: 431.4 g/mol
InChI-Schlüssel: GCFRDUNWTQWIKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in inflammation, fungal growth, and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide exhibits significant biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been shown to inhibit the growth of various fungi by disrupting their cell wall and membrane. Additionally, it has been found to induce apoptosis in cancer cells by activating various signaling pathways.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is its versatility in various laboratory experiments. It can be used as a ligand in the synthesis of metal complexes, as well as a standalone compound in various biological assays. However, its limitations include its potential toxicity and limited solubility in certain solvents.

Zukünftige Richtungen

There are several future directions for research on 2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide. One potential direction is the synthesis of novel derivatives with improved solubility and toxicity profiles. Moreover, further studies are needed to elucidate the exact mechanism of action and potential applications in various fields. Additionally, the compound's potential as a therapeutic agent for various diseases warrants further investigation.
Conclusion:
In conclusion, 2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a versatile compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential and limitations.

Synthesemethoden

The synthesis of 2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves the reaction of 4-bromoaniline, ethyl 2-cyanoacetate, and thiosemicarbazide in the presence of a base. The resulting product is then subjected to further reactions to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, antifungal, and anticancer properties. Moreover, it has been used as a ligand in the synthesis of metal complexes for catalytic and biological applications.

Eigenschaften

Produktname

2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Molekularformel

C19H19BrN4OS

Molekulargewicht

431.4 g/mol

IUPAC-Name

2-[[5-(4-bromophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C19H19BrN4OS/c1-3-24-18(14-8-10-15(20)11-9-14)22-23-19(24)26-12-17(25)21-16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,21,25)

InChI-Schlüssel

GCFRDUNWTQWIKV-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C)C3=CC=C(C=C3)Br

Kanonische SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.